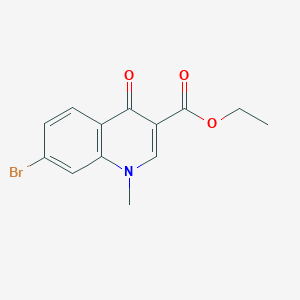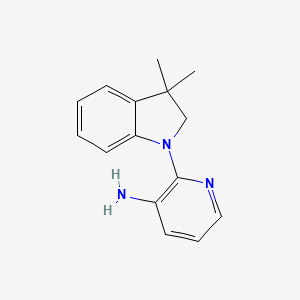
ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate typically involves the bromination of a quinoline precursor. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield the desired product . The reaction conditions often include the use of a solvent such as methanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the yield and purity of the product by providing better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and sodium hydride (NaH).
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Alcohol derivatives of quinoline.
Applications De Recherche Scientifique
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-bromo-1-cyclopropyl-8-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate: Similar in structure but with a cyclopropyl group.
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the bromine and methyl groups.
Uniqueness
Ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The methyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
179942-67-7 |
|---|---|
Formule moléculaire |
C13H12BrNO3 |
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
ethyl 7-bromo-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3 |
Clé InChI |
PJGUHPLESJHZBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isoxazole, 5-[5-[4-(4,5-dimethyl-2-thiazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B8748605.png)
![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)




![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)
![Methyl [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B8748637.png)






